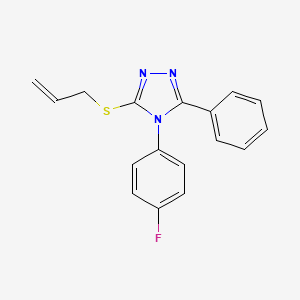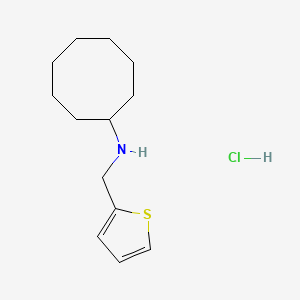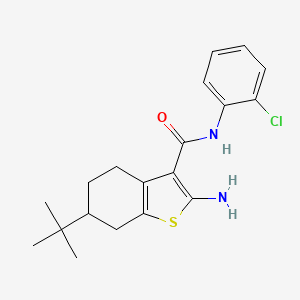![molecular formula C19H17BrClNO2 B4613414 8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4613414.png)
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Descripción general
Descripción
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline is a useful research compound. Its molecular formula is C19H17BrClNO2 and its molecular weight is 406.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.01312 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insights into 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) is a significant heterocyclic scaffold in both organic and analytical chemistry, appreciated for its chromophore properties and capacity to detect various metal ions and anions. Over the past two decades, the scaffold has gained attention for its considerable biological activities, prompting medicinal chemists to explore synthetic modifications to develop potent target-based drug molecules. These endeavors aim to address several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline and its derivatives underscore their potential as drug candidates for treating a range of diseases. This review collates recent advancements in the synthesis of novel and pharmacologically potent agents for therapeutic targets, highlighting the applications in anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments, as well as for managing neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Environmental Applications
Research into compounds similar to "8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline" also extends into environmental science, specifically in the treatment of organic pollutants. Enzymatic approaches utilizing redox mediators have shown promise in the degradation of recalcitrant compounds in wastewater. This method enhances the efficiency of degradation and broadens the range of substrates that can be addressed. Such research is pivotal for advancing remediation technologies for aromatic compounds found in industrial effluents, potentially offering sustainable solutions for environmental pollution (Husain & Husain, 2007).
Propiedades
IUPAC Name |
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO2/c1-12-10-15(20)19(16(21)11-12)24-9-8-23-17-5-3-4-14-7-6-13(2)22-18(14)17/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBQISBDTVQPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=C(C=C(C=C3Br)C)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B4613333.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4613364.png)


![N-(3,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4613372.png)
![4-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4613374.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4613380.png)

![1-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4613402.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B4613422.png)
![3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4613426.png)
![methyl 3-bromo-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4613440.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4613445.png)
